molecular formula C14H12O B8597722 NSC 2614 CAS No. 5329-90-8

NSC 2614

Cat. No. B8597722
M. Wt: 196.24 g/mol
InChI Key: JCNDWTDGHRLQSX-UHFFFAOYSA-N
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Patent
US05213709

Procedure details

Then, 2.00 g (11.6 mM) of m-chloroperbenzoic acid was added to a solution of 2.54 g (11.4 mM) of 2-acetyl-9,10-dihydrophenanthrene in 75 ml of dichloromethane at room temperature under stirring to be dissolved therein. To the resultant solution, 1.11 g (11.1 mM) of potassium carbonate was added, followed by heat-refluxing for 2 hours and 10 minutes. After the reaction, the reaction mixture was cooled on an ice bath and poured into 10%-sodium hydrogencarbonate aqueous solution. The resultant organic layer was washed with 5%-sodium hydrogencarbonate aqueous solution, followed by evaporation under reduced pressure to obtain a residue. To the residue, 1.59 g (24.1 mM) of sodium hydride, 25 ml of ethanol and 10 ml of water were added at about 70° C. on a hot water bath, followed by heat-stirring for 0.5 hour. After the reaction, the solvent was distilled-off under reduced pressure from the reaction mixture to obtain a residue. To the residue, 200 ml of water was added and 2.50 ml (28.3 mM) of concentrated hydrochloric acid was further added thereto to precipitate a crystal. The crystal was recovered by filtration and dissolved in ethyl acetate, followed by drying with anhydrous sodium sulfate and distilling-off of the solvent to obtain a crude product. The crude product was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1) to obtain 1.24 g of 2-hydroxy-9,10-dihydrophenanthrene (Yield: 55.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.59 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=O)C=1.C(C1[CH:28]=[CH:27][C:26]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH2:19][CH2:18][C:17]=2[CH:16]=1)(=O)C.[C:29](=[O:32])([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+].[H-].[Na+].Cl>ClCCl.O.C(O)C>[OH:32][C:29]1[CH:28]=[CH:27][C:26]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH2:19][CH2:18][C:17]=2[CH:16]=1 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
2.54 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2CCC3=CC=CC=C3C2C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
1.59 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to be dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heat-refluxing for 2 hours and 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled on an ice bath
WASH
Type
WASH
Details
The resultant organic layer was washed with 5%-sodium hydrogencarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
STIRRING
Type
STIRRING
Details
by heat-stirring for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous sodium sulfate and distilling-off of the solvent
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2CCC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 55.3%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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